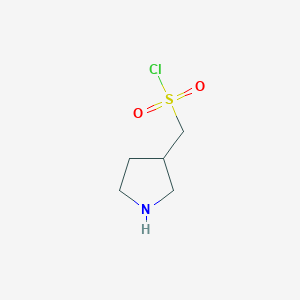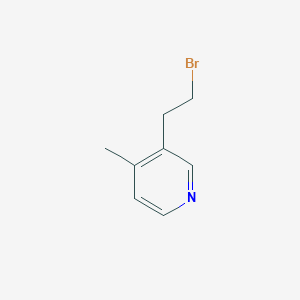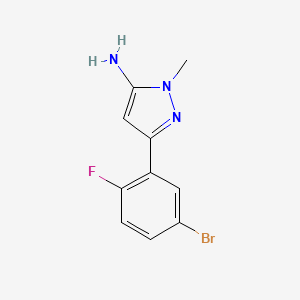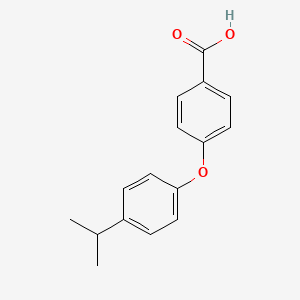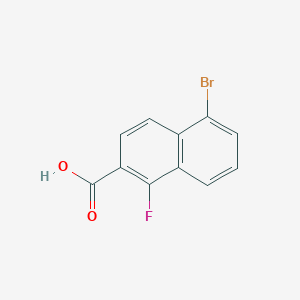![molecular formula C12H15ClO B13559688 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropyl ring attached to an ethan-1-ol group, with a 3-chloro-4-methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable alkene with a carbene or carbenoid to form the cyclopropyl ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate the dichlorocarbene intermediate, which then reacts with the alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl substituent can interact with enzymes or receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.
3-Chloro-4-methylphenylcyclopropane: Lacks the ethan-1-ol group but has a similar phenyl substituent.
1-(3-Chloro-4-methylphenyl)ethanol: Similar structure but without the cyclopropyl ring.
Uniqueness
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl ring, the phenyl substituent, and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-[1-(3-chloro-4-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
MNDXEUWKVYAVON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
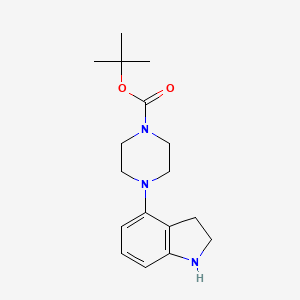
amine](/img/structure/B13559634.png)

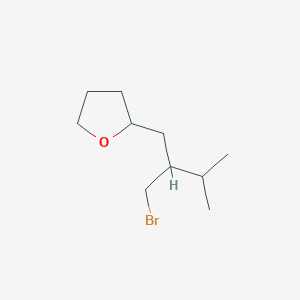
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)


